molecular formula C11H15NO B2887398 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 25939-83-7

6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2887398
CAS No.: 25939-83-7
M. Wt: 177.247
InChI Key: FSCCJTKQQGRDAT-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C11H15NO It is a derivative of tetrahydroisoquinoline, characterized by the presence of a methoxy group at the 6th position and a methyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method involves the reaction of formaldehyde with 3-methoxyphenethylamine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: It can undergo substitution reactions, particularly at the methoxy group, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and dihydro derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with neurotransmitter systems. It has been shown to inhibit the high-affinity uptake of serotonin (5-HT) in a competitive manner, without significantly affecting the uptake of dopamine or gamma-aminobutyric acid (GABA) . Additionally, it increases the potassium-evoked release of serotonin from the retina, indicating its potential role in modulating neurotransmitter release.

Comparison with Similar Compounds

Uniqueness: 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the methoxy and methyl groups, which confer distinct chemical properties and biological activities. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-11-4-3-10(13-2)7-9(11)5-6-12-8/h3-4,7-8,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCCJTKQQGRDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

6-methoxy-1-methyl-3,4-dihydroisoquinoline (54.0 g, 0.31 mmol) was added to a suspension of sodium borohydride(5.8 g, 138 mmol) in ethanol. The mixture solution was stirred for 1 hour at a room temperature, cooled to below 5° C., acidified with diluted hydrochloric acid, adjusted to alkali with sodium hydroxide solution, and then extracted with ethyl acetate. The ethyl acetate layer was dried over anhydrous sodium sulfate and concentrated under a reduced pressure to give 45.4 g of the titled compound.
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Synthesis routes and methods II

Procedure details

In close analogy to the procedure described above, 1-Methyl-6-methoxy-3,4-dihydro-isoquinoline is reacted with sodium triacetoxyborohydride to provide the title compound.
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